Rachelmycin - 69866-21-3

Rachelmycin

Catalog Number: EVT-279697
CAS Number: 69866-21-3
Molecular Formula: C37H33N7O8
Molecular Weight: 703.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-1065 is a pyrroloindole.
Overview

Rachelmycin, also known as CC-1065, is a potent antitumor antibiotic derived from the fermentation of the bacterium Streptomyces zelensis. It is classified as a DNA-alkylating agent, which means it interacts with DNA to inhibit its function, making it effective against various cancer types. Rachelmycin exhibits significant cytotoxic activity and has garnered interest for its potential applications in targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) due to its ability to selectively damage cancer cells.

Source and Classification

Rachelmycin is produced by specific strains of Streptomyces, particularly Streptomyces zelensis NRRL 11,183. The fermentation process involves cultivating these strains in nutrient-rich media under controlled conditions to maximize yield. The antibiotic belongs to the class of natural products known as polyketides, which are characterized by their complex chemical structures and diverse biological activities.

Synthesis Analysis

Methods

The synthesis of rachelmycin primarily involves a fermentation process. The typical procedure includes:

  1. Preparation of Vegetative Culture: A vegetative culture is initiated using a rachelmycin-producing strain. For instance, a strain such as C-22,437 can be cultivated in a sterile production medium containing glucose and Mellasoy.
  2. Fermentation Process: The culture is incubated under submerged aerobic conditions at approximately 27°C with agitation. After several days (typically around 140-260 hours), rachelmycin accumulates in both mycelium and the extracellular fluid.
  3. Isolation: Following fermentation, the broth is adjusted to a higher pH and extracted using organic solvents like ethyl acetate or methyl isobutyl ketone. The organic phase is then concentrated, yielding crude rachelmycin for further purification.

Technical Details

The fermentation conditions are critical for optimizing the yield of rachelmycin. Parameters such as temperature, pH, agitation speed, and nutrient composition must be carefully controlled. For example, an air flow rate of 6 liters per minute and an agitator speed of 360 revolutions per minute have been found effective during large-scale fermentations.

Molecular Structure Analysis

Rachelmycin has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with DNA. Its chemical formula is represented as C₁₉H₂₃N₃O₇S. The detailed structural data includes:

  • Molecular Weight: Approximately 421.46 g/mol.
  • Structural Features: It contains a thiazole ring and several nitrogen-containing groups that contribute to its biological activity.
Chemical Reactions Analysis

Rachelmycin acts primarily through alkylation of DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism results in cell cycle arrest and apoptosis in susceptible cancer cells. The chemical reactions involved include:

  1. Alkylation Reaction: Rachelmycin forms covalent bonds with nucleophilic sites on DNA bases.
  2. Cross-Linking: This can result in both intra- and inter-strand cross-links that prevent proper DNA function.
Mechanism of Action

The mechanism by which rachelmycin exerts its antitumor effects involves:

  1. DNA Binding: Rachelmycin binds to DNA through alkylation.
  2. Inhibition of Replication: The resulting modifications hinder the ability of DNA polymerases to replicate DNA accurately.
  3. Induction of Apoptosis: Cells with damaged DNA may undergo programmed cell death, contributing to the therapeutic effects against tumors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rachelmycin typically appears as yellowish solids upon isolation.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but less so in water due to its hydrophobic regions.

Chemical Properties

  • Stability: Rachelmycin is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Reactivity: Its reactivity with nucleophiles makes it particularly effective as an alkylating agent.
Applications

Rachelmycin has significant potential in scientific research and therapeutic applications:

  1. Cancer Treatment: Due to its potent cytotoxic properties, it is being explored for use in cancer therapies.
  2. Antibody-Drug Conjugates: Its ability to selectively target cancer cells makes it an attractive candidate for ADCs, where it can be linked to antibodies for targeted delivery.
  3. Research Tool: As a model compound for studying DNA interactions and mechanisms of action for other alkylating agents.
Molecular Mechanisms of Action

DNA Minor Groove Binding Dynamics

Rachelmycin (CC-1065) exhibits high-affinity binding to the minor groove of B-form DNA, with preferential interaction at AT-rich regions spanning 5-7 base pairs. This binding initiates through non-covalent interactions, including van der Waals forces, hydrogen bonding, and electrostatic contacts, which position the molecule for subsequent covalent modification [2] [7]. Molecular dynamics simulations reveal that rachelmycin induces conformational changes in DNA, including minor groove narrowing (by 2–3 Å) and alterations in helical twist angles, which enhance its binding stability [7]. These structural distortions are facilitated by the displacement of hydration water molecules from the minor groove, resulting in an entropy-driven binding process critical for its biological activity [9].

Table 1: Biophysical Properties of Rachelmycin-DNA Minor Groove Binding

ParameterValue/CharacterizationBiological Significance
Binding Site Specificity5′-AAA, 5′-TATA, AT-rich regionsFacilitates targeted DNA alkylation
Groove Narrowing2–3 Å reductionEnhances binding stability and residence time
Primary Binding ForcesVan der Waals, hydrogen bondingPositions molecule for covalent reaction
Entropic ContributionHigh (due to water displacement)Drives spontaneous binding

Covalent Adenine N3 Adduct Formation

Following initial non-covalent binding, rachelmycin undergoes a covalent reaction with the N3 position of adenine residues in the minor groove. This alkylation event produces highly stable DNA adducts that distort the DNA helix and block essential cellular processes [2] [6]. The N3-adenine adduct is unusual, as this site is sterically shielded in B-form DNA; rachelmycin’s binding-induced conformational changes expose the nucleophile for reaction [6] [10]. Spectroscopic analyses (ROESY NMR) of synthetic adenine-N3 adducts confirm the regioselectivity of this linkage, which remains resistant to DNA repair mechanisms due to its location in the deep minor groove [10]. The covalent adduct formation is irreversible and triggers downstream DNA damage responses.

Sequence-Specific DNA Alkylation and Transcriptional Interference

Rachelmycin exhibits pronounced sequence selectivity, with highest alkylation efficiency at 5′-PuNTTA sequences (where Pu = purine, N = any base). This specificity arises from both steric compatibility and electronic complementarity between the drug’s cyclopropapyrroloindole (CPI) warhead and adenine residues in AT-rich tracts [2] [6]. Biochemical footprinting studies demonstrate that rachelmycin adducts:

  • Block transcription elongation by RNA polymerase II via steric occlusion, inducing premature termination.
  • Inhibit DNA replication by stalling DNA polymerase processivity.
  • Prevent transcription factor binding at promoter/enhancer regions (e.g., NF-κB sites with AT-rich motifs) [2] [7].These effects collectively suppress global gene expression, with particular potency in genes harboring high-density AT regions in regulatory elements.

Table 2: Sequence Selectivity of Rachelmycin-Mediated Alkylation

Consensus SequenceRelative Alkylation EfficiencyBiological Consequence
5′-AAAAA++++Complete transcription blockade
5′-TATTA+++Replication fork arrest
5′-GGCGA+Minimal impact

Induction of Apoptotic Pathways via DNA Damage Response

Rachelmycin-induced adenine-N3 adducts are recognized as persistent DNA lesions that activate the DNA damage response (DDR) pathway. Key events include:

  • ATM/ATR kinase activation following adduct detection by the Mre11-Rad50-Nbs1 (MRN) complex, leading to cell cycle arrest in G2/M phase [3].
  • p53 stabilization and transactivation of pro-apoptotic genes (e.g., BAX, PUMA), particularly in cells with intact p53 pathways.
  • Mitochondrial apoptosis via caspase-9 activation triggered by cytochrome c release, independent of death receptor signaling [3] [7].Rachelmycin’s potency is evidenced by its IC₅₀ of 24–30 pM in L1210 leukemia cells, where it induces apoptosis within 72 hours of exposure [1]. Unlike single-strand break inducers, rachelmycin’s bulky adducts evade nucleotide excision repair (NER), making them uniquely cytotoxic.

Comparative Analysis with Duocarmycins and CC-1065 Analogues

Rachelmycin shares a cyclopropane-based alkylating moiety with duocarmycins and CC-1065 analogues but exhibits distinct pharmacological properties:

| Table 3: Structural and Functional Comparison of Minor Groove Alkylators * |

FeatureRachelmycin (CC-1065)DuocarmycinsCC-1065 Analogues
Core Alkylating UnitCPI (cyclopropapyrroloindole)CBI (cyclopropabenzoindoline)CPI derivatives
Primary DNA TargetAdenine-N3Adenine-N3Adenine-N3
Sequence Preference5′-PuNTTA5′-TTA/5′-TAA5′-AAAAA
Covalent Binding KineticsSlow (t₁/₂ = 6–8 h)Fast (t₁/₂ < 1 h)Intermediate (t₁/₂ = 2–4 h)
In Vivo Antitumor SpectrumP388, L1210, Colon 26 models [1]Solid tumors (e.g., breast, lung)Leukemia models

Key distinctions:

  • Binding Affinity: Rachelmycin exhibits higher DNA affinity (Kd ~10−9 M) than duocarmycin SA (Kd ~10−7 M) due to extended AT recognition contacts [6] [10].
  • Adduct Stability: Rachelmycin adducts show greater resistance to repair than CBI-based duocarmycins due to stronger helix distortion [10].
  • Transcriptional Impact: Rachelmycin more potently silences AT-rich oncogenes (e.g., MYC) compared to analogues, correlating with its extended binding footprint [2] [7].

Structurally, rachelmycin’s right-hand binding motif (comprising CPI and two pyrroloindole units) enables broader minor groove contacts than duocarmycins, explaining its enhanced cytotoxicity [6]. Hybrid agents like CBI-CDPI1 mimic rachelmycin’s adenine-N3 specificity but lack its biphasic binding kinetics, underscoring rachelmycin’s unique pharmacodynamic profile [10].

Properties

CAS Number

69866-21-3

Product Name

Rachelmycin

IUPAC Name

5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

Molecular Formula

C37H33N7O8

Molecular Weight

703.7 g/mol

InChI

InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50)

InChI Key

UOWVMDUEMSNCAV-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Benzo(1,2-b:4,3-b')dipyrrole-3(2H)-carboxamide, 7-((1,6-dihydro-4-hydroxy-5-methoxy-7-((4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa(c)pyrrolo(3,2-e)indol-2(1H)-yl)carbonyl)benzo(1,2-b:4,3-b')dipyrrol-3(2H)-yl)carbonyl)-1,6-dihydro-4-hydroxy-5-methox
CC 1065
CC-1065
NSC 298223

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N

Isomeric SMILES

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.